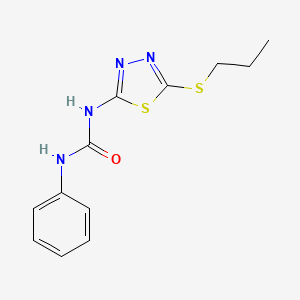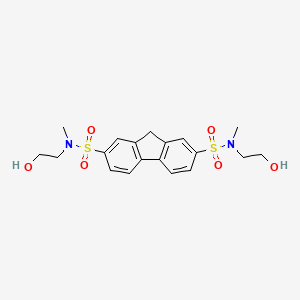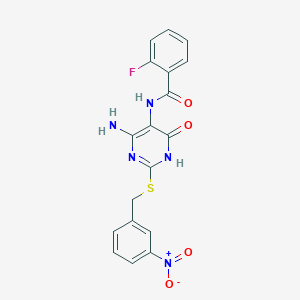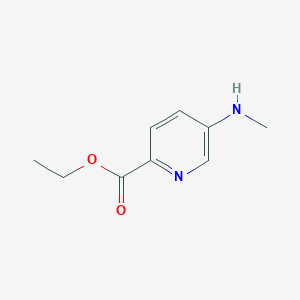
1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has been studied for its potential biological activities . It is a derivative of 1,3,4-thiadiazol-2-yl urea, which has been evaluated as an acetylcholinesterase (AChE) inhibitor . This compound is part of a new molecular skeleton that has been synthesized and evaluated for its inhibitory effects on AChE .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazol-2-yl urea derivatives, including 1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea, has been reported . The process involves the hybridization of the 1,3,4-thiadiazole and urea group to form the new molecular skeleton .Molecular Structure Analysis
The molecular structure of 1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea consists of a phenyl group, a propylsulfanyl group, and a 1,3,4-thiadiazol-2-yl urea group . The linear formula of this compound is C12H14N4OS .Physical And Chemical Properties Analysis
1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea is a crystalline solid . It has a melting point of 217 °C (decomposition) . Its solubility at 25 °C is as follows: dimethyl sulfoxide> 500 g/L, dimethyl formamide> 500 g/L, cyclohexanone 21.5 g/L, acetone 8 g/L, methanol 4.5 g/L, ethyl acetate 0.8 g/L, hexane 6 g/L . It is insoluble in aliphatic and aromatic hydrocarbons, and its solubility in water is 31 mg/L .Aplicaciones Científicas De Investigación
- Studies have investigated its effects on specific cancer cell lines, assessing cytotoxicity and apoptosis induction .
- Investigations have focused on its efficacy against various pathogens, including bacteria and fungi, making it a potential candidate for novel antimicrobial therapies .
- Researchers have studied its effects on inflammation-related markers, such as cytokines and enzymes, to understand its anti-inflammatory properties .
- Investigations have assessed its impact on insect pests, including larvae and adults, to determine its efficacy and safety .
- Researchers have explored its ability to chelate metal ions, potentially leading to applications in metal detoxification or metal-based therapies .
Anticancer Activity
Antimicrobial Properties
Anti-Inflammatory Potential
Insecticidal Activity
Metal Ion Chelation
Molecular Probes and Sensors
Propiedades
IUPAC Name |
1-phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c1-2-8-18-12-16-15-11(19-12)14-10(17)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTNCEOQVFAWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2617943.png)
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2617947.png)
![methyl 3-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2617948.png)
![4-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2617949.png)




![N-(4-(diethylamino)-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2617957.png)
![2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2617958.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2617959.png)


